molecular formula C12H12F2O2 B11723996 1-(2,6-Difluorophenyl)cyclopentanecarboxylic Acid

1-(2,6-Difluorophenyl)cyclopentanecarboxylic Acid

Katalognummer: B11723996
Molekulargewicht: 226.22 g/mol
InChI-Schlüssel: XSYFSZLBJOGMFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,6-Difluorophenyl)cyclopentanecarboxylic Acid is a research chemical with the molecular formula C12H12F2O2 and a molecular weight of 226.22 g/mol . It is characterized by the presence of a cyclopentane ring attached to a carboxylic acid group and a difluorophenyl group. This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-(2,6-Difluorophenyl)cyclopentanecarboxylic Acid typically involves the reaction of cyclopentanone with 2,6-difluorobenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve more efficient catalytic processes to increase yield and purity.

Analyse Chemischer Reaktionen

1-(2,6-Difluorophenyl)cyclopentanecarboxylic Acid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-(2,6-Difluorophenyl)cyclopentanecarboxylic Acid is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: Research on its potential therapeutic effects and drug development.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(2,6-Difluorophenyl)cyclopentanecarboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity to these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-(2,6-Difluorophenyl)cyclopentanecarboxylic Acid can be compared with similar compounds such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C12H12F2O2

Molekulargewicht

226.22 g/mol

IUPAC-Name

1-(2,6-difluorophenyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C12H12F2O2/c13-8-4-3-5-9(14)10(8)12(11(15)16)6-1-2-7-12/h3-5H,1-2,6-7H2,(H,15,16)

InChI-Schlüssel

XSYFSZLBJOGMFQ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)(C2=C(C=CC=C2F)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.